![molecular formula C10H10N2O4S B13881766 2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione](/img/structure/B13881766.png)
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione is a heterocyclic compound that features a unique combination of morpholine, pyrano, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions include:
- Solvent: Ethanol
- Base: Triethylamine
- Temperature: Room temperature to reflux
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazole ring or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, disrupting normal cellular functions. It can also interfere with DNA replication and protein synthesis, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Thiazolo[4,5-b]pyridine: Exhibits a range of biological activities, including antimicrobial and anticancer effects.
Morpholinyl derivatives: Commonly used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione stands out due to its unique combination of morpholine, pyrano, and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2O4S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione |
InChI |
InChI=1S/C10H10N2O4S/c13-7-5-6-8(9(14)16-7)17-10(11-6)12-1-3-15-4-2-12/h1-5H2 |
InChI Key |
CGHHTGJDNOZBFG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=O)OC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
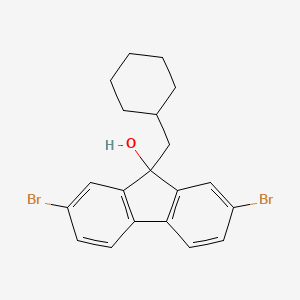
![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)


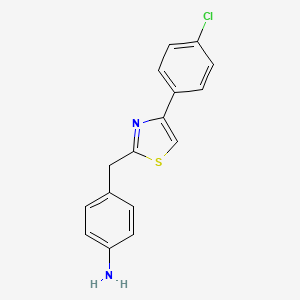
![2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
![3-Iodo-6-methylpyrrolo[2,3-c]pyridine](/img/structure/B13881738.png)
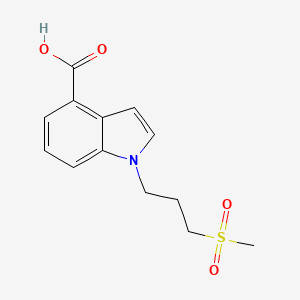

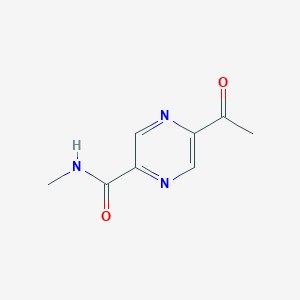
![Methyl 1-[(methylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13881757.png)
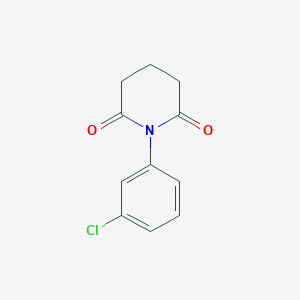
![N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13881761.png)
